リビシクリブ塩酸塩

概要

説明

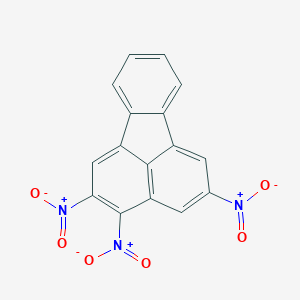

P276-00は、サイクリン依存性キナーゼの強力な阻害剤として同定された新規化合物です。サイクリン依存性キナーゼは、細胞周期の調節において重要な役割を果たす酵素です。 P276-00は、特にシスプラチン耐性がん細胞に対して、有意な抗腫瘍活性を示しています 。 この化合物は、抗悪性腫瘍剤としての可能性について広範囲にわたって研究されており、がん治療のための有望な候補となっています .

科学的研究の応用

P276-00 has a wide range of scientific research applications, including:

Cancer Therapy: P276-00 has shown significant antitumor activity in various cancer cell lines, including those resistant to cisplatin.

Cell Cycle Regulation: The compound is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell proliferation.

Apoptosis Research: P276-00 is used to investigate the mechanisms of apoptosis and the role of caspase-3 in cancer cell death.

Drug Development: The compound serves as a lead compound for the development of new cyclin-dependent kinase inhibitors with improved potency and selectivity.

作用機序

P276-00は、細胞周期の進行に不可欠なサイクリン依存性キナーゼを阻害することでその効果を発揮します。 この化合物は、酵素の活性部位に結合し、網膜芽細胞腫タンパク質のリン酸化を阻害し、G1/S期で細胞周期停止につながります 。 さらに、P276-00はp53の活性化を通じてアポトーシスを誘導し、BAXとBCL-2の比率を高め、カスパーゼ-3の切断を引き起こします 。 この化合物はまた、インターロイキン-6や上皮成長因子受容体などの腫瘍微小環境タンパク質の発現を減少させます .

Safety and Hazards

生化学分析

Biochemical Properties

Riviciclib hydrochloride interacts with CDK4/6, proteins that are key players in cell cycle regulation . By inhibiting these enzymes, Riviciclib hydrochloride can slow down the progression of cancer by preventing cancer cells from growing and dividing too quickly .

Cellular Effects

Riviciclib hydrochloride has shown potent antiproliferative effects against various human cancer cell lines . It is highly selective for cancer cells as compared with normal fibroblast cells .

Molecular Mechanism

The molecular mechanism of Riviciclib hydrochloride involves the inhibition of CDK4/6 . This inhibition may provide protection against oncogenic processes in specific tissue types .

Temporal Effects in Laboratory Settings

It is known that Riviciclib hydrochloride exhibits a large inter-individual variability in exposure .

Dosage Effects in Animal Models

The effects of Riviciclib hydrochloride vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .

Metabolic Pathways

Riviciclib hydrochloride is extensively metabolized by cytochrome P450 3A4 . The proposed metabolic pathways involved in the generation of its metabolites are hydroxylation, oxidation, and reduction .

Transport and Distribution

Riviciclib hydrochloride is a transport substrate of P-gp . Pharmacokinetic and tissue distribution studies in mouse models showed that this efflux transporter is responsible for limiting the Riviciclib hydrochloride penetration into the brain .

Subcellular Localization

It is known that it acts on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle .

準備方法

合成経路と反応条件

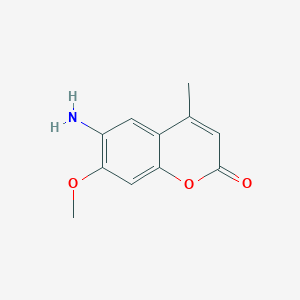

P276-00は、フラボンを含む一連の化学反応によって合成されます。合成には、構造活性相関研究によるリード化合物の最適化が含まれます。 最も強力な化合物であるP276-00は、サイクリン依存性キナーゼ4およびサイクリンD1酵素アッセイにおいて、63 ± 18.5ナノモル/リットルの阻害濃度(IC50)で同定されました 。合成経路には、所望の化学構造を得るために、さまざまな試薬と触媒を使用することが含まれます。

工業的生産方法

P276-00の工業的生産には、最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、高純度と効力を確保するための化合物の精製と単離が含まれます。生産方法は、潜在的な商業利用のために費用対効果が高く、スケーラブルになるように設計されています。

化学反応の分析

反応の種類

P276-00は、次のようないくつかの種類の化学反応を起こします。

サイクリン依存性キナーゼの阻害: P276-00は、酵素の活性部位に結合することでサイクリン依存性キナーゼを阻害し、網膜芽細胞腫タンパク質のリン酸化を阻害します.

アポトーシス誘導: この化合物は、カスパーゼ-3の活性化とDNAラダーの形成を通じて、がん細胞でアポトーシスを誘導します.

一般的な試薬と条件

P276-00を含む反応には、通常、次のような特定の試薬と条件が必要です。

サイクリン依存性キナーゼ阻害剤: P276-00は、他のサイクリン依存性キナーゼ阻害剤と組み合わせて使用することで、抗増殖効果を強化します.

アポトーシス誘導剤: この化合物は、アポトーシス誘導剤とともに使用して、がん細胞株への影響を調べます.

生成される主な生成物

P276-00を含む反応から生成される主な生成物には、次のようなものがあります。

阻害されたサイクリン依存性キナーゼ: 主な生成物は、サイクリン依存性キナーゼの阻害された形態であり、細胞周期停止とアポトーシスにつながります.

アポトーシスを起こしたがん細胞: この化合物は、がん細胞でアポトーシスを効果的に誘導し、アポトーシス小体の形成につながります.

科学研究への応用

P276-00は、次のような幅広い科学研究への応用があります。

類似化合物との比較

P276-00は、次のような他のサイクリン依存性キナーゼ阻害剤と比較されます。

パルボシクリブ: エストロゲン受容体陽性乳がんの治療に承認されています.

リボシクリブ: 乳がん治療に使用される別のサイクリン依存性キナーゼ阻害剤です.

アベマシクリブ: 乳がん治療に使用されることが知られています.

P276-00の独自性

P276-00は、サイクリン依存性キナーゼ4およびサイクリンD1に対して、IC50が250ナノモル/リットル未満と、高い選択性と効力を有することが特徴です 。 また、シスプラチン耐性がん細胞に対して有意な抗腫瘍活性を示し、がん治療のための貴重な候補となっています .

類似化合物のリスト

- パルボシクリブ

- リボシクリブ

- アベマシクリブ

P276-00は、これらの化合物の中で、独自の作用機序と、がん治療における耐性を克服する可能性によって際立っています .

特性

IUPAC Name |

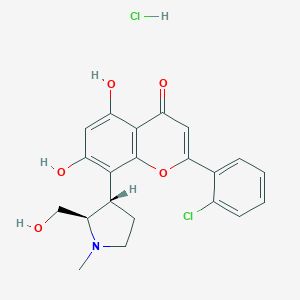

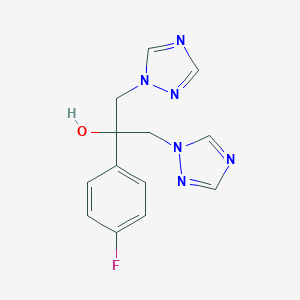

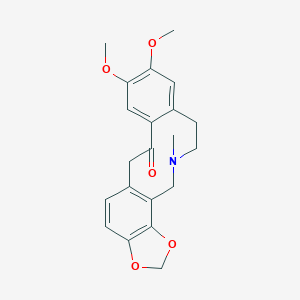

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVTUOCTLAERQD-OJMBIDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920113-03-7 | |

| Record name | P 276-00 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-276-00 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVICICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

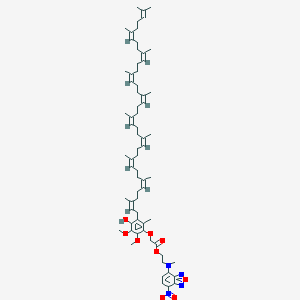

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?

A1: Riviciclib Hydrochloride functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, Riviciclib Hydrochloride disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

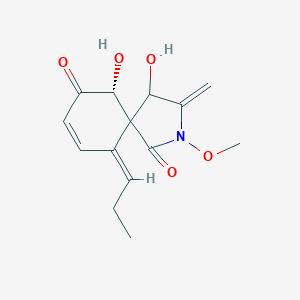

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)